molecular formula C25H21N7O4 B2828140 2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 920184-14-1

2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2828140
CAS No.: 920184-14-1
M. Wt: 483.488
InChI Key: QTZGMQFNXGAVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C25H21N7O4 and its molecular weight is 483.488. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Ubiquitin-specific protease 28 (USP28) and Epidermal Growth Factor Receptor (EGFR) . USP28 is a deubiquitinating enzyme that plays a crucial role in DNA damage response and cell cycle regulation . EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

The compound binds to USP28 and EGFR, inhibiting their activity . The binding is reversible for USP28 . The inhibition of these targets leads to changes in cellular processes such as cell proliferation and the cell cycle .

Biochemical Pathways

The inhibition of USP28 and EGFR affects several biochemical pathways. The inhibition of USP28 can lead to a decrease in the levels of its substrate proteins, affecting pathways related to DNA damage response and cell cycle regulation . The inhibition of EGFR can affect pathways related to cell growth and differentiation .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted for similar compounds . These studies can provide insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which can impact its bioavailability.

Result of Action

The inhibition of USP28 and EGFR by the compound can lead to various molecular and cellular effects. For instance, it can inhibit the proliferation of cancer cells and affect the cell cycle . In particular, one study found that a similar compound induced apoptosis in MDA-MB-231 cells, a type of breast cancer cell .

Properties

IUPAC Name

2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O4/c1-35-17-8-6-16(7-9-17)32-24-22(28-29-32)23(26-15-27-24)30-10-12-31(13-11-30)25(34)21-14-19(33)18-4-2-3-5-20(18)36-21/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZGMQFNXGAVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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